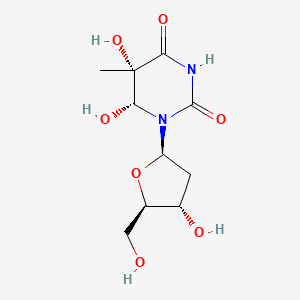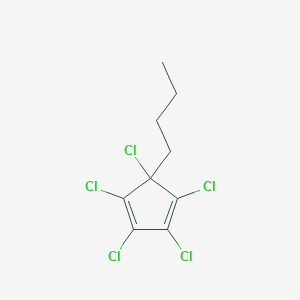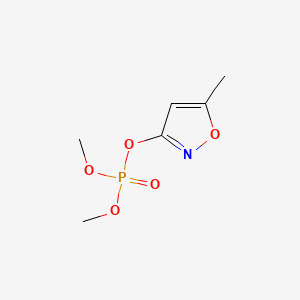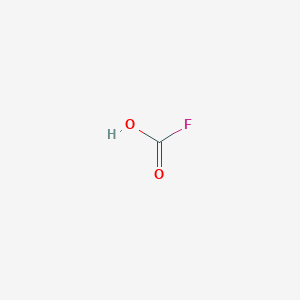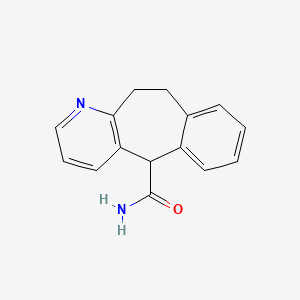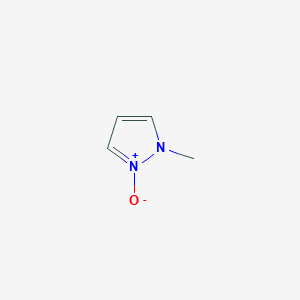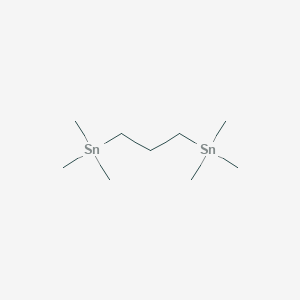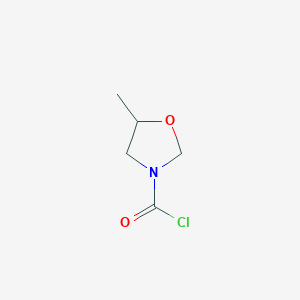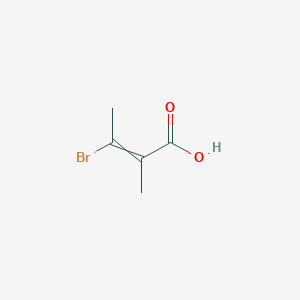
3-Bromo-2-methylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methylbut-2-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom and a methyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbut-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbut-2-enoic acid. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-methylbut-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Formation of 2-methylbut-2-enoic acid derivatives.
Addition: Formation of dibromo or bromoalkane derivatives.
Elimination: Formation of 2-methylbut-2-ene.
Applications De Recherche Scientifique
3-Bromo-2-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-bromo-2-methylbut-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it a versatile intermediate in organic reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In addition reactions, the double bond can react with electrophiles to form addition products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-methylbut-2-enoic acid
- 3-Methylbut-2-enoic acid
- 2-Methylbut-2-enoic acid
Comparison: 3-Bromo-2-methylbut-2-enoic acid is unique due to the presence of both a bromine atom and a double bond in its structure. This combination imparts distinct reactivity patterns compared to similar compounds. For example, 2-bromo-3-methylbut-2-enoic acid lacks the double bond, which affects its reactivity in addition reactions. Similarly, 3-methylbut-2-enoic acid does not have the bromine atom, making it less reactive in substitution reactions.
Propriétés
Numéro CAS |
35057-99-9 |
|---|---|
Formule moléculaire |
C5H7BrO2 |
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
3-bromo-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-3(4(2)6)5(7)8/h1-2H3,(H,7,8) |
Clé InChI |
JYWSJFSJLIAEOC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


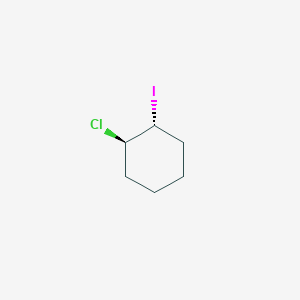
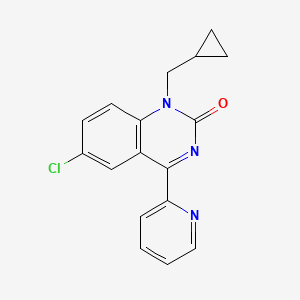
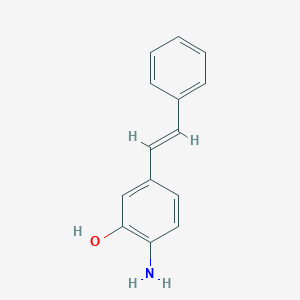

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
